molecular formula C26H22N4O5 B2857709 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326926-27-5

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2857709
CAS No.: 1326926-27-5
M. Wt: 470.485
InChI Key: DKZZOCQADAMJSM-UHFFFAOYSA-N
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Description

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
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Biological Activity

The compound 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O4C_{26}H_{21}N_{3}O_{4} with a molecular weight of 439.5 g/mol. The structure features a quinazoline core substituted with an oxadiazole ring and methoxybenzyl group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has shown promising results in several studies.

Antimicrobial Activity

A study evaluating a series of quinazoline-2,4(1H,3H)-dione derivatives demonstrated that compounds similar to our target exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among the tested compounds, those with oxadiazole moieties showed enhanced efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and vancomycin .

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10–1270–80
Escherichia coli1565
Candida albicans1180

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound's mechanism may involve inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. Compounds with similar structures have shown competitive inhibition against COX-I and COX-II enzymes .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Interaction with bacterial gyrase and DNA topoisomerase IV disrupts bacterial DNA replication.
  • Receptor Modulation : Potential binding to specific receptors could modulate inflammatory pathways.
  • Oxidative Stress Reduction : Some studies suggest that quinazoline derivatives can reduce oxidative stress markers in cells.

Case Studies

Several studies have highlighted the potential of quinazoline derivatives:

  • A study published in Medicinal Chemistry reported that compounds bearing the quinazoline scaffold displayed significant analgesic effects comparable to standard analgesics like diclofenac .
  • Another investigation focused on the synthesis and evaluation of various quinazoline derivatives showed broad-spectrum antimicrobial activity, reinforcing the therapeutic potential of compounds with similar structures .

Future Directions

The ongoing research suggests that further modifications to the quinazoline structure could enhance its biological activity. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity.
  • In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.
  • Clinical Trials : Assessing efficacy in human subjects for potential therapeutic applications.

Properties

CAS No.

1326926-27-5

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

IUPAC Name

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-3-34-19-10-7-17(8-11-19)23-28-24(35-29-23)18-9-12-21-22(14-18)27-26(32)30(25(21)31)15-16-5-4-6-20(13-16)33-2/h4-14H,3,15H2,1-2H3,(H,27,32)

InChI Key

DKZZOCQADAMJSM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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